Calcium peroxide

説明

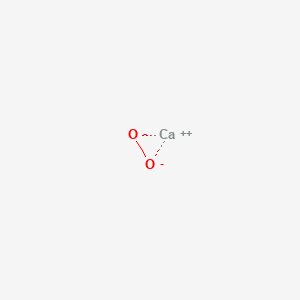

Calcium peroxide or calcium dioxide is an inorganic compound with the formula CaO2. It is the peroxide (O22−) salt of Ca2+. Commercial samples can be yellowish, but the pure compound is white. It is almost insoluble in water . It is a safe inorganic peroxy compound in a solid form of oxygen . It can be used in the remediation of contaminated sites .

Synthesis Analysis

Calcium peroxide is produced by combining calcium salts and hydrogen peroxide: Ca(OH)2 + H2O2 → CaO2 + 2 H2O . The octahydrate precipitates upon the reaction of calcium hydroxide with dilute hydrogen peroxide . A modified chemical precipitation method synthesized the final product labeled as Starch@CPnps .Molecular Structure Analysis

Calcium peroxide has a crystal structure in which each calcium ion is surrounded by six oxygen atoms . The oxygen atoms are arranged in a tetrahedral geometry around the calcium ion, with each oxygen forming a covalent bond with the calcium ion .Chemical Reactions Analysis

Calcium peroxide acts as an oxidizing agent for the degradation of organic dyes in water . It is known that the commercially available calcium peroxide has a relatively large particle size, which makes the reaction rate for pollution degradation relatively slow .Physical And Chemical Properties Analysis

Calcium peroxide is a white or yellowish powder with no characteristic flavor or aroma . The CaO2 has a molecular weight of 72.0768 g/mol and a density of 2.91 g/ml .科学的研究の応用

Environmental Remediation

Calcium peroxide (CP) is increasingly used in environmental protection due to its unique properties. It's particularly effective in water and soil treatment, including wastewater treatment, surface water restoration, and groundwater and soil remediation. CP's stability allows it to supply H2O2 and O2 for aerobic biodegradation and chemical degradation of contaminants. It's successful in removing dyes, chlorinated hydrocarbons, petroleum hydrocarbons, pesticides, heavy metals, and other pollutants. Recent advances in CP encapsulation technologies and CP nanoparticle preparation have broadened its applications (Lu, Zhang, & Xue, 2017).

Antitumor and Antibacterial Properties

Calcium peroxide nanoparticles have attracted attention in the medical community for their antitumor and antibacterial properties. These nanoparticles react with water to produce calcium ion, oxygen, and hydrogen peroxide. These products are suitable for calcium overload-induced cell death, O2-dependent anticancer therapy, and H2O2-dependent antimicrobial therapy. This makes calcium peroxide nanoparticles a promising antitumor and antibacterial drug (Wu et al., 2023).

Water Purification and Aquaculture

Calcium peroxide is evaluated as a new water purifying and oxygen-releasing agent in aquaculture. It has shown positive effects on reducing chemical oxygen demand, increasing dissolved oxygen, and improving pH and ammonium-nitrogen levels in seawater. Its use in rotifer hatching experiments and bacterial control suggests it's safe and effective for treating seawater in aquaculture practices (Zhao-xia, 2012).

Hydrogen Production from Waste Activated Sludge

Research indicatesthat calcium peroxide (CaO2) can enhance hydrogen production from dark fermentation of waste activated sludge (WAS). With increasing CaO2, the maximum hydrogen yield increased significantly. CaO2 accelerates the breakage and death of sludge cells, increasing the biodegradability of released substances, which provide more organics for hydrogen production. The intermediate products of CaO2 decomposition, including alkali, O2−, and OH radicals, all contribute to increased hydrogen production. This finding expands the application field of CaO2 and deepens understanding of CaO2-involved sludge fermentation processes (Wang et al., 2019).

Degradation of Organic Pollutants

Calcium peroxide activated with ferrous ion has been investigated for the degradation of trichloroethylene (TCE). The technique is highly promising in in situ chemical oxidation (ISCO) remediation in TCE contaminated sites. It was found that CaO2/Fe(II) systems generate reactive oxygen species like HO· and O2(-·), which play a significant role in TCE removal. The elevation of initial solution pH suppressed TCE degradation, and various components like Cl(-), HCO3(-), NO3(-), SO4(2-), and natural organic matter (NOM) showed varying effects on TCE removal (Zhang et al., 2015).

Oxygen Supply for Environmental Remediation

A study investigated the use of calcium peroxide as an oxygen-releasing compound in treatment walls. It evaluated oxygen release and permeability effects in a mixture of calcium peroxide and aquifer sand. The study demonstrated that calcium peroxide effectively increases dissolved oxygen levels, which is critical for bioremediation in environmental contexts (Chevalier & McCann, 2008).

Safety And Hazards

将来の方向性

Calcium peroxide nanoparticles have been explored for cancer treatment through three main mechanisms: the release of O2, which helps alleviate tumor hypoxia and enhances oxygen-dependent therapies such as chemotherapy, photodynamic therapy, and immunotherapy; the generation of H2O2, a precursor for ·OH generation, which enables cancer chemodynamic therapy; and the release of Ca2+ ions, which induce calcium overload and promote cell apoptosis .

特性

IUPAC Name |

calcium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQIRIGXXHNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050489 | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Calcium peroxide | |

Color/Form |

White or yellowish powder, White tetragonal crystals | |

CAS RN |

1305-79-9, 78403-22-2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium peroxide (Ca(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp at 200 °C | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3429841.png)

![2-Ethenylbenzo[b]thiophene](/img/structure/B3429910.png)